molecular formula C11H9NO2 B14341315 6-(1-Hydroxypyridin-2(1H)-ylidene)cyclohexa-2,4-dien-1-one CAS No. 93953-42-5

6-(1-Hydroxypyridin-2(1H)-ylidene)cyclohexa-2,4-dien-1-one

Cat. No.: B14341315
CAS No.: 93953-42-5
M. Wt: 187.19 g/mol
InChI Key: KLGFOIIKIIGUPD-UHFFFAOYSA-N
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Description

6-(1-Hydroxypyridin-2(1H)-ylidene)cyclohexa-2,4-dien-1-one is a complex organic compound that features a pyridine ring fused with a cyclohexadienone structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(1-Hydroxypyridin-2(1H)-ylidene)cyclohexa-2,4-dien-1-one typically involves the condensation of a pyridine derivative with a cyclohexadienone precursor. The reaction conditions often require the use of a strong base to facilitate the formation of the ylidene linkage. Common solvents used in this synthesis include ethanol or methanol, and the reaction is usually carried out under reflux conditions.

Industrial Production Methods

Industrial production of this compound may involve more scalable methods such as continuous flow synthesis. This approach allows for better control over reaction conditions and can lead to higher yields and purity of the final product. Catalysts may also be employed to enhance the reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

6-(1-Hydroxypyridin-2(1H)-ylidene)cyclohexa-2,4-dien-1-one can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form a more saturated derivative.

    Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like halogens or alkylating agents can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone, while reduction could produce a more saturated hydrocarbon.

Scientific Research Applications

6-(1-Hydroxypyridin-2(1H)-ylidene)cyclohexa-2,4-dien-1-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-(1-Hydroxypyridin-2(1H)-ylidene)cyclohexa-2,4-dien-1-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    6-(1-Hydroxybenzylidene)cyclohexa-2,4-dien-1-one: Similar structure but with a benzylidene group instead of a pyridinylidene group.

    6-(1-Hydroxyphenylidene)cyclohexa-2,4-dien-1-one: Features a phenylidene group, leading to different chemical properties.

Uniqueness

6-(1-Hydroxypyridin-2(1H)-ylidene)cyclohexa-2,4-dien-1-one is unique due to the presence of the pyridine ring, which imparts distinct electronic and steric properties

Properties

CAS No.

93953-42-5

Molecular Formula

C11H9NO2

Molecular Weight

187.19 g/mol

IUPAC Name

6-(1-hydroxypyridin-2-ylidene)cyclohexa-2,4-dien-1-one

InChI

InChI=1S/C11H9NO2/c13-11-7-2-1-5-9(11)10-6-3-4-8-12(10)14/h1-8,14H

InChI Key

KLGFOIIKIIGUPD-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C2C=CC=CN2O)C(=O)C=C1

Origin of Product

United States

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